Fmoc-D-Asp(OBzl)-OH
Description
Contextual Significance of Protected Amino Acid Derivatives in Peptide Synthesis
The synthesis of peptides, which are chains of amino acids linked by peptide bonds, requires a methodical approach to ensure the correct sequence and prevent unwanted side reactions. bachem.com Reactive functional groups in amino acids, such as the alpha-amino group, the alpha-carboxyl group, and any reactive side chains, must be temporarily blocked or "protected." iris-biotech.de This protection strategy is crucial for directing the formation of the peptide bond between the desired amino and carboxyl groups. bachem.com
Protecting groups must be orthogonal, meaning they can be removed under specific conditions without affecting other protecting groups on the peptide chain. iris-biotech.de This orthogonality allows for the selective deprotection of the alpha-amino group at each step of peptide chain elongation, while the side-chain protecting groups remain intact until the final cleavage of the peptide from the solid support. peptide.com The most prevalent orthogonal strategy in modern peptide synthesis is the Fmoc/tBu (tert-butyl) approach. iris-biotech.de
Historical Development of Aspartic Acid Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)
The protection of the side-chain carboxyl group of aspartic acid has been a persistent challenge in SPPS. A significant side reaction associated with aspartic acid residues is the formation of aspartimide. nih.govnih.gov This occurs when the peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. iris-biotech.de This process can lead to racemization at the alpha-carbon and the formation of both α- and β-peptide bonds, resulting in a mixture of difficult-to-separate byproducts. nih.gov
Early strategies in Boc (tert-butyloxycarbonyl) chemistry often employed benzyl (B1604629) (Bzl) esters for side-chain protection. peptide.com However, the repetitive acid treatments in Boc-SPPS could lead to premature deprotection and other side reactions. researchgate.net
With the advent of the milder Fmoc/tBu strategy, tert-butyl (tBu) esters became the standard for protecting the aspartic acid side chain. peptide.com While generally effective, aspartimide formation can still occur, particularly in sequences where aspartic acid is followed by amino acids like glycine, asparagine, or serine. iris-biotech.deoup.com This has driven further research into alternative protecting groups.
To minimize aspartimide formation, researchers have explored the use of bulkier ester groups, such as 3-methyl-3-pentyl (Mpe) and 2-phenylisopropyl (O-2-PhiPr) esters. nih.govpeptide.com Another innovative approach involves the use of cyanosulfurylide (CSY) protecting groups, which mask the carboxylic acid via a stable carbon-carbon bond, effectively preventing cyclization. iris-biotech.deiris-biotech.de The benzyl (Bzl) group, as seen in Fmoc-D-Asp(OBzl)-OH, remains a valuable option, particularly in specific synthetic contexts where its lability characteristics are advantageous. While tBu protection is more common in standard Fmoc-SPPS, the OBzl group offers different deprotection conditions, which can be exploited for synthesizing more complex peptide structures.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGAELAJEGGNKG-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144570 | |
| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150009-58-8, 86060-84-6 | |
| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150009-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-aspartic acid 4-benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Frameworks for Peptide Synthesis Utilizing Fmoc D Asp Obzl Oh
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and streamlined assembly of peptide chains on an insoluble resin support. iris-biotech.dedrivehq.com This methodology simplifies the purification process by allowing excess reagents and byproducts to be washed away by filtration after each reaction step. iris-biotech.dedrivehq.com The core of SPPS involves the sequential addition of amino acids, whose reactive functional groups are temporarily masked by protecting groups to prevent undesirable side reactions. iris-biotech.depeptide.com Two dominant strategies have emerged in SPPS: the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) protection schemes. iris-biotech.dedrivehq.comcsbio.com The compound Fmoc-D-Asp(OBzl)-OH is a key building block primarily utilized within the Fmoc/Bzl protection strategy.
Integration of this compound within Fmoc/Benzyl (Fmoc/Bzl) Protection Schemes
The Fmoc/Bzl strategy combines the use of the base-labile Fmoc group for temporary protection of the α-amino group with acid-labile benzyl (Bzl)-based protecting groups for the more permanent protection of amino acid side chains. peptide.compeptide.compeptide.com In this scheme, this compound is directly incorporated into the growing peptide chain. The Fmoc group is cleaved at each cycle using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amine for the next coupling step. csbio.comiris-biotech.de
The benzyl ester (OBzl) protecting the side-chain carboxyl group of the D-aspartic acid residue remains intact during the repetitive base-mediated Fmoc deprotection steps. peptide.combzchemicals.com This orthogonality is crucial for the successful synthesis of the target peptide. The Bzl group is typically removed during the final cleavage of the peptide from the resin, which is accomplished using strong acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.comnih.gov This approach, while effective, is sometimes considered quasi-orthogonal because both Boc (in the alternative Boc/Bzl strategy) and Bzl groups are acid-labile, differing only in the required acid strength for their removal. peptide.compeptide.combiosynth.com The use of this compound is particularly relevant when a benzyl protection scheme is preferred for specific synthetic reasons, or when synthesizing complex peptides where this particular combination of protecting groups offers an advantage. csic.esnih.gov
Table 1: Key Features of the Fmoc/Bzl Protection Strategy
| Feature | Description | Relevant Compounds/Reagents |
|---|---|---|
| α-Amino Protection | Temporary protection removed at each synthesis cycle. | Fmoc (9-fluorenylmethoxycarbonyl) |
| α-Amino Deprotection | Base-labile cleavage. | Piperidine in DMF |
| Side-Chain Protection | "Permanent" protection, removed at the end of synthesis. | Benzyl (Bzl)-based groups (e.g., OBzl) |
| Side-Chain Deprotection | Acid-labile cleavage. | Strong acids (e.g., HF, TFMSA) |
| Aspartic Acid Derivative | The building block used for incorporating D-Aspartic Acid. | This compound |
Comparative Analysis with Fmoc/tert-Butyl (Fmoc/tBu) Strategies in SPPS
A comparative analysis reveals distinct advantages and disadvantages for each strategy, particularly concerning the use of aspartic acid derivatives like this compound versus its tBu-protected counterpart, Fmoc-D-Asp(OtBu)-OH.
One of the significant challenges with aspartic acid residues in Fmoc/tBu SPPS is the formation of aspartimide. acs.orgsigmaaldrich.com This side reaction is induced by the repeated exposure to the basic conditions (piperidine) used for Fmoc removal, which can lead to a mixture of by-products that are difficult to separate from the target peptide. sigmaaldrich.com While this compound is used in a different primary scheme (Fmoc/Bzl), the risk of aspartimide formation under basic conditions still exists. nih.govacs.org However, the choice of protecting group can influence the rate of this side reaction. Studies have shown that different ester protecting groups on the aspartyl side chain exhibit varying propensities for aspartimide formation. For instance, research comparing benzyl and cyclohexyl esters showed that the cyclohexyl ester leads to significantly less aspartimide formation. nih.gov
The Fmoc/tBu strategy is generally favored for its avoidance of harsh reagents like HF, which is required to cleave Bzl groups. drivehq.comcsbio.com TFA, used in the Fmoc/tBu approach, is a strong but less aggressive acid. iris-biotech.de Conversely, the Fmoc/Bzl strategy, utilizing this compound, might be chosen for the synthesis of protected peptide fragments intended for further ligation, where the Bzl group's stability to TFA is an asset. peptide.com
Table 2: Comparative Analysis of Fmoc/Bzl and Fmoc/tBu Strategies
| Parameter | Fmoc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Primary Asp Derivative | This compound | Fmoc-D-Asp(OtBu)-OH |
| α-Amino Deprotection | Piperidine (Base) | Piperidine (Base) |
| Side-Chain Protection | Benzyl (Bzl) based | tert-Butyl (tBu) based |
| Final Cleavage/Deprotection | Strong acid (HF, TFMSA) peptide.compeptide.com | Milder acid (TFA) iris-biotech.deiris-biotech.de |
| Orthogonality | Considered quasi-orthogonal peptide.combiosynth.com | Truly orthogonal csbio.compeptide.com |
| Key Challenge | Use of hazardous strong acids (HF) drivehq.comcsbio.com | Aspartimide formation acs.orgsigmaaldrich.com |
| Primary Advantage | Stability of Bzl group to TFA allows for specific synthetic routes. peptide.com | Milder overall conditions, higher popularity. drivehq.comcsbio.com |
Role in Solution-Phase Peptide Synthesis Applications
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of short peptides. peptide.comekb.eg In solution-phase synthesis, all reactions are carried out in a homogeneous medium, and intermediates are isolated and purified after each step.
This compound can be effectively utilized in solution-phase synthesis. The benzyloxycarbonyl (Z or Cbz) group, a related protecting group, has a long history in solution-phase synthesis. peptide.com The benzyl ester (OBzl) in this compound provides robust protection for the side-chain carboxyl group during coupling reactions in solution. peptide.com A key advantage in the solution-phase context is the variety of methods available for the deprotection of the benzyl group. Besides strong acids, the OBzl group can be cleaved under mild conditions via catalytic hydrogenolysis (e.g., using H₂ with a palladium on carbon catalyst). peptide.comvaia.com This method is highly selective and orthogonal to many other protecting groups, including the acid-labile Boc group and the base-labile Fmoc group, offering significant synthetic flexibility. vaia.comwikipedia.org This allows for the selective deprotection of the aspartic acid side chain while the rest of the peptide remains protected, a feature that can be exploited for the synthesis of branched or cyclic peptides. thieme-connect.com
Protecting Group Orthogonality and Selectivity in Peptide Assembly
The concept of orthogonality is fundamental to modern peptide synthesis. iris-biotech.dewikipedia.org Orthogonal protecting groups are sets of protecting groups where each type can be removed by a specific chemical mechanism without affecting the others. iris-biotech.dersc.org This allows for precise, stepwise manipulation of the peptide structure.
Benzyl Ester (OBzl) as a Carboxyl Side Chain Protecting Group for Fmoc-D-Asp
The benzyl ester (OBzl) is a widely used protecting group for the carboxylic acid functionalities of amino acids like aspartic acid and glutamic acid. vaia.comstudysoup.comaskfilo.com In the context of this compound, the OBzl group serves as a "permanent" protecting group, intended to remain on the aspartic acid side chain throughout the entire peptide assembly process via SPPS. peptide.compeptide.com
Its stability profile is a key aspect of its utility. The OBzl group is stable to the basic conditions (piperidine) used for the iterative removal of the N-terminal Fmoc group. nih.gov It is also stable to the moderate acidic conditions (TFA) that would cleave tBu-based protecting groups. peptide.comfiveable.me This differential stability is the basis of its orthogonality with the Fmoc and tBu groups. This property allows for synthetic strategies where, for example, a peptide is assembled using Fmoc/tBu chemistry, cleaved from a hyper-acid-sensitive resin to yield a fully protected peptide fragment, and then the Bzl group on an aspartic acid residue could be selectively removed for further modification. peptide.com However, it is important to note that the benzyl group can be partially removed by TFA, which can be a limitation in some contexts. peptide.combzchemicals.com
Cleavage Conditions and Compatibility with Other Protecting Groups
The removal of the benzyl ester protecting group can be achieved under several conditions, providing synthetic versatility. The primary methods include:
Strong Acidolysis : The most common method in SPPS involves treatment with very strong acids. Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically required for complete and efficient cleavage of Bzl esters, which simultaneously cleaves the peptide from most standard resins. peptide.comnih.govpeptide.com
Catalytic Hydrogenolysis : In solution-phase synthesis or for specific applications with protected fragments, catalytic hydrogenation is a mild and highly selective method. vaia.comorganic-chemistry.org This is typically performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. vaia.comuwindsor.ca This method is orthogonal to acid-labile groups (like Boc, tBu) and base-labile groups (Fmoc). vaia.comwikipedia.org
Other Reductive Cleavages : Birch reduction conditions (Na in liquid ammonia) can also cleave benzyl ethers and esters, though this is a less common method for deprotection in peptide synthesis. uwindsor.ca
The compatibility of the OBzl group with other protecting groups is a cornerstone of its utility. It is fully compatible with the base-labile Fmoc group. Its stability to TFA makes it orthogonal to tBu and Boc groups, allowing for complex, multi-step synthetic routes involving selective deprotection. peptide.comwikipedia.org For instance, a peptide could be constructed with an Fmoc-protected N-terminus, a tBu-protected lysine (B10760008) side chain, and an OBzl-protected aspartic acid side chain. The Fmoc group could be removed with piperidine, the tBu group with TFA, and the OBzl group by hydrogenolysis, all in a specific, controlled sequence. wikipedia.org
Table 3: Cleavage Conditions and Compatibility of the Benzyl (OBzl) Ester
| Cleavage Condition | Reagents | Typical Application | Compatibility/Orthogonality |
|---|---|---|---|
| Strong Acidolysis | Anhydrous HF, TFMSA peptide.compeptide.com | Final cleavage in Boc/Bzl or Fmoc/Bzl SPPS | Cleaves Bzl, Z, and other acid-labile groups. Not orthogonal to Boc. |
| Catalytic Hydrogenolysis | H₂, Pd/C vaia.comorganic-chemistry.org | Solution-phase; selective deprotection of protected fragments | Orthogonal to Fmoc, Boc, tBu, Trt groups. vaia.comwikipedia.org Sensitive to sulfur-containing residues. |
| Moderate Acidolysis | TFA peptide.combzchemicals.com | The Bzl group is partially labile and may be slowly cleaved. | Not fully orthogonal to tBu/Boc groups under prolonged exposure. |
| Base Treatment | Piperidine | Stable | Orthogonal to Fmoc group removal. |
Challenges and Advancements in Peptide Synthesis with Fmoc D Asp Obzl Oh
Aspartimide Formation and Stereochemical Integrity
Aspartimide formation is a notorious side reaction in Fmoc SPPS, particularly when aspartic acid is present in the peptide sequence. nih.govepo.org This intramolecular cyclization reaction can lead to a cascade of undesirable byproducts, compromising the purity and yield of the target peptide. sigmaaldrich.comiris-biotech.de
The primary trigger for aspartimide formation is the repetitive exposure of the peptide chain to basic conditions, specifically the piperidine (B6355638) solution used for the removal of the temporary Fmoc protecting group. sigmaaldrich.comgoogle.com The mechanism involves the base-catalyzed cyclization of the aspartyl side-chain's β-carboxyl group with the backbone amide nitrogen of the succeeding amino acid. iris-biotech.degoogle.com This results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.deacs.org
The susceptibility to aspartimide formation is highly dependent on the amino acid sequence following the aspartic acid residue. nih.gov Sequences such as -Asp-Gly-, -Asp-Asn-, -Asp-Arg-, -Asp-Ser-, and -Asp-Thr- are particularly prone to this side reaction, with the -Asp-Gly- sequence being the most problematic. nih.govsemanticscholar.org The benzyl (B1604629) ester (OBzl) protecting group on the side chain of Fmoc-D-Asp(OBzl)-OH is less sterically bulky compared to other protecting groups like tert-butyl (OtBu), which can exacerbate the formation of aspartimide. nih.govsemanticscholar.org Once formed, the aspartimide intermediate is unstable and can undergo further reactions. It is susceptible to nucleophilic attack by piperidine from the deprotection solution, leading to the formation of α- and β-piperidide adducts. sigmaaldrich.comiris-biotech.de Additionally, hydrolysis of the aspartimide can yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer. nih.gov Crucially, the aspartimide intermediate is chirally unstable and prone to epimerization at the α-carbon, which results in the formation of D- and L-isomers of both the α- and β-aspartyl peptides. sigmaaldrich.comiris-biotech.de
Given the detrimental effects of aspartimide formation, several strategies have been developed to minimize its occurrence during peptide synthesis with this compound.
Modification of Deprotection Conditions:
Acidic Additives: The addition of an acidic modifier to the piperidine deprotection solution can significantly reduce aspartimide formation. nih.gov For instance, using a solution of 20% piperidine with 0.1 M HOBt (1-hydroxybenzotriazole) has been shown to be effective. peptide.com More recently, the use of formic acid as an additive has also been reported to suppress this side reaction. acs.orgpeptide.com
Weaker Bases: Employing weaker bases for Fmoc deprotection, such as piperazine (B1678402) instead of piperidine, can also mitigate aspartimide formation, although this may lead to incomplete Fmoc removal. biotage.com
Protecting Group Strategies:
Sterically Hindered Side-Chain Protecting Groups: While this compound uses a benzyl ester, employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the cyclization reaction. biotage.com Examples include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die). biotage.com However, these may not completely eliminate the problem and can introduce other challenges. biotage.com
Backbone Protection: The most effective method to completely prevent aspartimide formation is the use of backbone protection. nih.govbiotage.com This involves the introduction of a temporary protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the amide nitrogen of the amino acid residue following the aspartic acid. peptide.com This modification prevents the initial intramolecular cyclization. Dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for this purpose. iris-biotech.de
Conformational Strategies:
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides in the peptide chain near the aspartic acid residue can alter the local peptide conformation in a way that disfavors aspartimide formation. iris-biotech.de
Aspartimide formation can have a severe negative impact on both the yield and purity of the final peptide. The generation of multiple byproducts, including piperidide adducts, β-aspartyl peptides, and racemized peptides, significantly reduces the amount of the desired target peptide. sigmaaldrich.comiris-biotech.de
The purification of the target peptide from this complex mixture of impurities is often challenging and sometimes impossible. iris-biotech.de The β-aspartyl and epimerized α-aspartyl peptides, in particular, have very similar physicochemical properties and molecular weights to the target peptide, making their separation by standard chromatographic techniques like RP-HPLC extremely difficult. sigmaaldrich.com This often results in co-elution, leading to a final product of low purity. iris-biotech.de Consequently, the presence of these hard-to-remove impurities can render a peptide synthesis effort unsuccessful, especially in the context of producing therapeutic peptides where high purity is paramount. sigmaaldrich.com
Strategies for Aspartimide Suppression and Mitigation
Racemization Control During Aspartic Acid Coupling
Beyond aspartimide formation, controlling racemization during the coupling step of this compound is another critical consideration. Racemization refers to the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of D- and L-enantiomers in the final peptide.
The activation of the carboxylic acid of the incoming Fmoc-amino acid is a prerequisite for peptide bond formation. However, this activation can also promote the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. nih.gov While urethane-based protecting groups like Fmoc are designed to suppress racemization, it can still occur, especially with certain amino acids and under specific coupling conditions. nih.govsemanticscholar.org
For aspartic acid derivatives, the risk of racemization is intrinsically linked to aspartimide formation, as the aspartimide intermediate itself is chirally labile. sigmaaldrich.com However, racemization can also occur during the coupling reaction itself. The choice of coupling reagents and additives plays a crucial role in minimizing this side reaction. wikipedia.org The use of carbodiimide (B86325) activators in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a standard practice to mitigate epimerization. peptide.comwikipedia.org These additives react with the activated amino acid to form an active ester that is less prone to racemization. wikipedia.org Careful selection of the coupling method and reaction conditions is therefore essential to maintain the stereochemical purity of the peptide when incorporating this compound.
Purity Considerations of this compound Building Block
The quality and purity of the this compound building block itself are fundamental to the success of peptide synthesis. sigmaaldrich.com Commercially available Fmoc-amino acids have seen significant improvements in quality, with purities often exceeding 99% as determined by RP-HPLC. nih.gov However, even small amounts of certain impurities can have a significant impact on the final peptide.
Potential impurities in the this compound starting material can include:
Dipeptide Impurities: The formation of Fmoc-D-Asp(OBzl)-D-Asp(OBzl)-OH during the synthesis of the building block can lead to the incorporation of a dipeptide impurity into the growing peptide chain. nih.gov
Free Amino Acid: The presence of the free amino acid (D-Asp(OBzl)-OH) can interfere with the coupling reaction. nih.gov
Residual Acetic Acid: Acetic acid, which may be present from the manufacturing process, can act as a capping agent by acetylating the free N-terminus of the growing peptide chain, leading to truncated sequences. nih.gov This impurity is not readily detectable by RP-HPLC. nih.gov
Fmoc-β-Ala-OH: This impurity can arise from a Lossen-type rearrangement during the preparation of the Fmoc-amino acid and can be incorporated into the peptide chain. nih.gov
Therefore, it is crucial to use high-purity this compound with very low levels of these and other potential impurities to ensure a clean and efficient peptide synthesis. sigmaaldrich.com
Advanced Synthetic Applications and Derivatization Studies of Peptides Containing D Aspartic Acid Residues
Synthesis of D-Amino Acid Containing Peptides and Peptidomimetics
The synthesis of peptides containing D-amino acids is a powerful method for creating structures with enhanced biological stability and unique pharmacological profiles. nih.govnih.gov Fmoc-D-Asp(OBzl)-OH is a key building block in the Fmoc-SPPS workflow for introducing D-aspartic acid residues. sigmaaldrich.comsigmaaldrich.com SPPS allows for the stepwise assembly of a peptide chain on a solid support, where the Fmoc group is removed at each cycle with a mild base like piperidine (B6355638), and the next Fmoc-protected amino acid is coupled. nih.gov The use of D-amino acids can lead to peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties such as resistance to proteolysis, better bioavailability, and constrained conformations. nih.govresearchgate.net
Researchers have designed and synthesized D-amino acid-containing peptidomimetics as inhibitors for specific biological targets, such as the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a target in cancer therapy. nih.gov The incorporation of D-amino acids in these inhibitors can improve their stability in plasma compared to their L-peptide counterparts, providing potential new lead compounds for drug development. nih.gov While chemical synthesis using building blocks like this compound is the predominant method, enzymatic approaches for creating D-amino acid-containing dipeptides have also been explored, though they often have limitations in substrate specificity. nih.gov The versatility of SPPS and the commercial availability of high-purity Fmoc-D-amino acids have made the chemical route the most accessible and widely used strategy for creating diverse peptidomimetics. nih.govresearchgate.net
Incorporation into Complex Peptide Architectures
The Fmoc/Bzl protecting group strategy inherent to this compound makes it highly compatible with the synthesis of intricate peptide structures that go beyond simple linear sequences.
Depsipeptides are peptides in which one or more amide bonds are replaced by ester bonds. This modification significantly alters the peptide's backbone structure, polarity, and hydrogen-bonding capabilities. A general method for synthesizing depsipeptides involves the creation of unique depsidipeptide "building blocks" that are subsequently used in SPPS. rsc.org
A common strategy utilizes this compound to create these building blocks. rsc.orgrsc.org For example, the O-pentafluorophenol (Pfp) ester of this compound can be synthesized and then coupled to a hydroxy acid, such as lactic acid, to form an Fmoc-depsidipeptide unit. rsc.orgrsc.org This building block, containing an ester linkage, can then be incorporated into a growing peptide chain using standard SPPS protocols. researchgate.net The Fmoc/OBzl strategy is advantageous as it limits the exposure of the sensitive, newly formed ester bond to the harsh acidic conditions typically used for final cleavage in Boc-based synthesis. rsc.org This methodology has been successfully employed to create depsipeptides of varying lengths and sequences with alternating ester and amide bonds. rsc.orgresearchgate.net
| Building Block Component | Role in Depsipeptide Synthesis |
| This compound | Amino acid source for the depsidipeptide unit. rsc.orgrsc.org |
| Hydroxy Acid (e.g., Lactic Acid) | Forms the ester bond with the amino acid. rsc.orgresearchgate.net |
| Coupling Reagents (e.g., DIC, DMAP) | Facilitate the esterification reaction to form the depsidipeptide. researchgate.net |
| Solid Support (e.g., Trityl Resin) | Anchor for the subsequent solid-phase synthesis using the depsidipeptide block. researchgate.net |
Phosphorylation is a crucial post-translational modification that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is essential for studying these processes. The standard method for producing phosphopeptides is the "building block" approach within Fmoc-SPPS, which involves incorporating pre-phosphorylated amino acid derivatives. researchgate.netsigmaaldrich.com
The most commonly used building blocks for this purpose are Fmoc-protected derivatives of phosphoserine, phosphothreonine, and phosphotyrosine, where the phosphate (B84403) group itself is often protected with benzyl (B1604629) (Bzl) groups, such as in Fmoc-Tyr(PO(OBzl)OH)-OH . sigmaaldrich.comoup.com The Bzl protection on the phosphate is compatible with the Bzl side-chain protection of other residues in the sequence. Therefore, this compound can be readily incorporated into the same peptide sequence alongside these phosphorylated building blocks. The final deprotection step, typically using a strong acid cocktail like trifluoroacetic acid (TFA), simultaneously removes the Bzl groups from the D-Asp side chain and the phosphate group, as well as cleaving the peptide from the resin. oup.com This compatibility allows for the construction of complex phosphopeptides that also feature D-amino acid substitutions for enhanced stability or specific conformational properties.
Similar to phosphorylation, glycosylation is a vital post-translational modification affecting protein folding, stability, and function. The synthesis of glycopeptides also heavily relies on the Fmoc-SPPS building block strategy. nih.gov This involves the use of Fmoc-amino acids where the side chain is pre-attached to a protected carbohydrate moiety, for example, Fmoc-Asn(Ac₃AcNH-β-Glc)-OH . sigmaaldrich.com
The synthesis of long peptides (>50 amino acids) by stepwise SPPS can be challenging due to accumulating side reactions and incomplete couplings. Fragment condensation, where smaller, protected peptide fragments are synthesized and then ligated together, is an effective alternative. oup.com This strategy often requires side-chain protecting groups that can be selectively manipulated.
This compound is valuable in this context. A protected peptide fragment containing a D-Asp(OBzl) residue can be synthesized on a highly acid-labile resin and cleaved while keeping the side-chain protecting groups intact. oup.com This fragment can then be coupled to another resin-bound or solution-phase fragment to assemble the final large peptide. The use of benzyl protection for the aspartic acid side chain is often preferred over tert-butyl protection in sequences prone to aspartimide formation, a common and problematic side reaction, especially in Asp-Gly sequences. oup.com By synthesizing fragments, purification can be performed at an intermediate stage, leading to a purer final product.
Glycosylated Peptide Synthesis
Site-Specific Modification and Functionalization of Aspartic Acid Residues
The ability to perform site-specific chemical modifications on a peptide allows for the introduction of probes, labels, or other functionalities to study biological activity or create novel conjugates. The choice of side-chain protecting group is paramount for achieving such specificity. nih.gov The benzyl ester in this compound provides a degree of orthogonality that can be exploited for on-resin modification. nih.govacs.org
While both benzyl (Bzl) and tert-butyl (tBu) esters are acid-labile, their sensitivities to acid differ. The tBu group is readily cleaved by moderate concentrations of TFA, while the Bzl group requires stronger conditions or, more conveniently, can be removed by catalytic hydrogenation. nih.govpeptide.com However, recent studies have shown that Lewis acids like ferric chloride (FeCl₃) can selectively cleave tBu esters on-resin while leaving Bzl esters, Fmoc groups, and acid-sensitive resin linkers intact. nih.govacs.org
Conversely, this orthogonality allows for strategies where the Bzl group is removed while tBu groups remain. For example, using a palladium catalyst can deprotect the Asp(OBzl) side chain, freeing the carboxylic acid for modification (e.g., amidation, esterification) while the peptide remains anchored to the resin and other tBu-protected residues are unaffected. nih.gov This enables the precise functionalization of the D-aspartic acid residue within a complex peptide sequence.
| Protecting Group | Typical Cleavage Condition | Orthogonal to Fmoc? | Use in Site-Specific Modification |
| β-Benzyl ester (OBzl) | H₂/Pd catalyst; Strong acid (HF) nih.govpeptide.com | Yes | Yes, via catalytic hydrogenation. nih.gov |
| β-tert-Butyl ester (OtBu) | Moderate acid (TFA) nih.govpeptide.com | Yes | Yes, via selective Lewis acid cleavage. nih.gov |
| β-Allyl ester (OAll) | Pd(0) catalyst peptide.comiris-biotech.de | Yes | Yes, via palladium catalysis. peptide.com |
This strategic use of protecting groups enriches the toolbox for peptide chemists, allowing this compound to be used not just for backbone construction but as a handle for targeted chemical derivatization. nih.gov
Research Methodologies for Characterization and Analysis in Academic Settings
Spectroscopic and Chromatographic Techniques for Peptide Analysis
In the context of peptide synthesis, rigorous analytical methods are employed to characterize amino acid derivatives like Fmoc-D-Asp(OBzl)-OH and the resulting peptides. These techniques provide detailed information on molecular structure, purity, and enantiomeric integrity.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Fmoc-protected amino acids and peptides. sigmaaldrich.com Reverse-phase HPLC (RP-HPLC) is commonly used, often with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water containing an additive like trifluoroacetic acid (TFA). wiley-vch.deacs.org This method effectively separates the target compound from impurities. For example, the purity of a synthesized peptide containing an Asp(OBzl) residue can be determined by its retention time (t_R) and peak area in an HPLC chromatogram. acs.orgrsc.org Chiral HPLC can be employed specifically to detect racemization by separating enantiomers, ensuring the stereochemical integrity of the amino acid residue. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. rsc.org For instance, ¹H NMR can confirm the presence of the Fmoc, benzyl (B1604629) (OBzl), and aspartic acid protons, while two-dimensional NMR techniques like TOCSY and NOESY can be used to determine the sequence and conformation of peptides containing the residue. acs.org
Mass Spectrometry (MS), particularly with electrospray ionization (ESI), is used to confirm the molecular weight of the final peptide, verifying that the correct amino acid sequence has been assembled. wiley-vch.de Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of coupling reactions during synthesis. rsc.org Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups. rsc.org
| Analytical Technique | Primary Application for this compound | Typical Observations and Findings | Citations |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and reaction monitoring | A single major peak indicates high purity. Retention time is characteristic of the compound under specific column and mobile phase conditions. | sigmaaldrich.comwiley-vch.deacs.org |
| Chiral HPLC | Detection of racemization | Separation of D- and L-enantiomers into distinct peaks. A single peak confirms enantiomeric purity. | acs.org |
| ¹H and ¹³C NMR Spectroscopy | Structural verification | Characteristic chemical shifts for protons and carbons of the Fmoc, benzyl, and aspartic acid moieties confirm the structure. | acs.orgrsc.org |
| Mass Spectrometry (MS) | Molecular weight confirmation | The detected mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the protonated molecule [M+H]⁺. | wiley-vch.de |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress | Disappearance of starting material spots and appearance of a new product spot. | rsc.org |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H, C=O (urethane and acid), and aromatic C=C bonds. | rsc.org |
Monitoring Reaction Progress and Side Product Formation
Careful monitoring of solid-phase peptide synthesis (SPPS) is essential to maximize yield and purity. This involves tracking both the completion of coupling and deprotection steps and the formation of undesirable side products.
The progress of coupling reactions in SPPS is often monitored using qualitative tests like the Kaiser test, which detects the presence of free primary amines on the solid support. wiley-vch.de A negative Kaiser test indicates the successful completion of the coupling reaction. Chromatographic methods such as TLC and HPLC are also employed to follow the reaction kinetics, for instance, by analyzing small aliquots of the reaction mixture over time to observe the consumption of the activated amino acid. acs.orgrsc.org
A significant challenge in SPPS involving aspartic acid residues is the formation of side products. The most common and problematic side reaction is the formation of an aspartimide intermediate. nih.gov This occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain ester of the aspartic acid residue. iris-biotech.de This intramolecular cyclization is particularly favored by the basic conditions used for Fmoc group removal (e.g., piperidine) and can also be catalyzed by acids. nih.goviris-biotech.de The use of a benzyl ester (OBzl) as a side-chain protecting group, as in this compound, is part of a strategy to mitigate side reactions, though it does not eliminate them entirely. rsc.org
The formation of an aspartimide is highly undesirable because its subsequent hydrolysis leads to a mixture of products. iris-biotech.de Ring-opening can produce not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate. nih.goviris-biotech.de Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization, leading to racemization and the incorporation of both D- and L-isomers into the final peptide mixture. nih.goviris-biotech.de The sequence of the peptide significantly influences the rate of aspartimide formation, with sequences where Asp is followed by residues like Glycine, Asparagine, or Arginine being particularly susceptible. iris-biotech.de Analytical techniques like HPLC and mass spectrometry are crucial for detecting these side products, which may appear as extra peaks close to the main product peak in the chromatogram. nih.govub.edu
| Side Reaction | Description | Favorable Conditions | Detection Method | Citations |
|---|---|---|---|---|
| Aspartimide Formation | Intramolecular cyclization of the Asp residue, where the backbone nitrogen attacks the side-chain ester. | Base-catalyzed (e.g., piperidine (B6355638) during Fmoc deprotection); Acid-catalyzed (e.g., during resin cleavage). | HPLC, Mass Spectrometry. | nih.goviris-biotech.deacs.org |
| Racemization | Loss of stereochemical integrity at the α-carbon, often occurring via an aspartimide intermediate. | Base-mediated coupling reactions; conditions promoting aspartimide formation. | Chiral HPLC, Amino Acid Analysis. | acs.orgnih.goviris-biotech.de |
| β-Peptide Formation | Formation of an isomeric peptide where the peptide bond involves the side-chain carboxyl group of Asp instead of the α-carboxyl group. | Hydrolysis of the aspartimide intermediate. | HPLC, NMR Spectroscopy, Mass Spectrometry. | nih.goviris-biotech.de |
| Incomplete Coupling | Failure of the amino acid to couple completely to the N-terminus of the growing peptide chain. | Steric hindrance; insufficient activation or coupling time. | Kaiser test; HPLC analysis of a cleaved sample. | wiley-vch.desigmaaldrich-jp.com |
Broader Research Applications in Chemical Biology and Medicinal Chemistry
Design and Synthesis of Peptide-Based Therapeutic Candidates
Fmoc-D-Asp(OBzl)-OH is instrumental in the solid-phase peptide synthesis (SPPS) of peptide-based therapeutic candidates. nih.govresearchgate.net The incorporation of D-amino acids, such as D-aspartic acid, is a key strategy to enhance the stability of peptides against enzymatic degradation by proteases, which primarily recognize L-amino acids. This increased stability translates to a longer half-life in biological systems, a crucial attribute for therapeutic agents.
The ability to create peptides with modified backbones and enhanced stability makes this compound a valuable tool in the development of new therapeutics for a wide range of diseases. nih.govresearchgate.netnih.gov
Development of Molecular Probes for Biological Systems
The synthesis of molecular probes is essential for studying complex biological processes. This compound can be incorporated into peptides designed as probes to investigate enzyme activity, protein-protein interactions, and other cellular functions. sigmaaldrich.com For instance, peptides containing D-amino acids can be used to develop protease-resistant inhibitors or substrates for studying enzyme kinetics and specificity. mdpi.com
Furthermore, the side-chain carboxyl group of aspartic acid, once deprotected, can serve as a handle for conjugating other molecules, such as fluorescent dyes or biotin (B1667282) tags. This allows for the creation of tagged peptides that can be used for imaging, affinity purification, and other biochemical assays. The defined stereochemistry of the D-aspartic acid residue can influence the probe's interaction with its biological target, providing insights into the stereochemical requirements of molecular recognition events.
Studies on Protein Structure-Function Relationships
Incorporating non-canonical amino acids like D-aspartic acid into proteins is a powerful technique for probing structure-function relationships. mdpi.com By replacing a natural L-amino acid with its D-enantiomer using this compound in peptide synthesis, researchers can investigate the impact of local stereochemistry on peptide conformation, folding, and interaction with other molecules. medsci.org
These studies help to elucidate the critical residues and spatial arrangements required for a protein's biological activity. For example, the introduction of a D-amino acid can disrupt or stabilize local secondary structures like alpha-helices or beta-sheets, providing valuable information about their role in protein function. Such insights are crucial for understanding disease mechanisms at the molecular level and for the rational design of new proteins with desired properties. mdpi.com
Role in Drug Discovery and Development Paradigms
This compound plays a significant role in modern drug discovery and development paradigms that increasingly focus on peptide-based therapeutics. nih.govresearchgate.netnih.govchemimpex.com The ability to synthesize peptides with enhanced stability and tailored properties is a key advantage of chemical synthesis over biological production methods. bachem.com
The use of building blocks like this compound facilitates the creation of peptide libraries with diverse structural modifications. semanticscholar.org These libraries can be screened for novel lead compounds with high affinity and selectivity for specific biological targets. The systematic modification of peptide sequences, including the incorporation of D-amino acids, is a fundamental strategy in medicinal chemistry to transform initial hits into viable drug candidates with improved "drug-like" properties. nih.gov This approach is integral to the development of new treatments for a variety of conditions, underscoring the importance of versatile synthetic reagents like this compound in the pharmaceutical industry. sigmaaldrich.com
Q & A
Q. What is the role of Fmoc-D-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a protected aspartic acid derivative critical for introducing D-configuration aspartic acid residues into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, allowing sequential deprotection with piperidine. The OBzl (benzyl ester) group protects the β-carboxylic acid side chain, preventing unintended side reactions during coupling. This dual protection ensures regioselective synthesis, particularly in sequences requiring acidic side-chain functionality .
Q. What are the recommended storage and handling protocols for this compound?
Store the compound in a desiccator at -20°C to prevent hydrolysis of the benzyl ester and Fmoc groups. Prior to use, equilibrate to room temperature in a dry environment to avoid moisture absorption. Handle with nitrile gloves and safety goggles in a fume hood to minimize inhalation risks. Dispose of waste via approved chemical disposal protocols, as benzyl esters may release toxic byproducts upon degradation .
Q. Which solvents are optimal for dissolving this compound in peptide synthesis?
The compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). For coupling reactions, use DMF with 0.1% (v/v) hydroxybenzotriazole (HOBt) to enhance activation efficiency. Avoid aqueous solvents, as the OBzl group is base-labile and may hydrolyze under prolonged exposure to basic conditions .
Advanced Research Questions
Q. How can researchers minimize aspartimide formation when incorporating this compound into peptide sequences?
Aspartimide formation is a common side reaction in Asp-containing peptides, particularly in sequences with glycine or threonine residues. To mitigate this:
- Use shortened deprotection times (e.g., 10 min with 20% piperidine in DMF) to reduce base exposure .
- Introduce bulky ortho-substituted benzyl groups (e.g., 2,4-dimethoxybenzyl) for side-chain protection, which sterically hinder cyclic intermediate formation .
- Optimize reaction pH to <8.0 during coupling steps to avoid base-induced intramolecular cyclization .
Q. What orthogonal protection strategies are effective for this compound in complex peptide synthesis?
For multi-step syntheses requiring selective deprotection:
- Pair the OBzl group with Alloc (allyloxycarbonyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protection on other residues, enabling Pd(0)-mediated or hydrazine deprotection without affecting the benzyl ester .
- For global deprotection, use hydrogenolysis (H₂/Pd-C) to remove the OBzl group after Fmoc cleavage, ensuring compatibility with acid-labile protecting groups .
Q. How do solid-phase and solution-phase cyclization methods compare for synthesizing macrocyclic peptides with this compound?
| Parameter | Solid-Phase Cyclization | Solution-Phase Cyclization |
|---|---|---|
| Efficiency | Lower due to steric hindrance on resin | Higher (83% yield reported) |
| Purity | Requires extensive purification | Cleaner reaction profile |
| Application | Suitable for small rings (<8 residues) | Preferred for large, rigid macrocycles |
| Recommendation : Use solution-phase cyclization with PyBOP/HOAt/DIEA activation for optimal ring-closure efficiency . |
Q. Data Contradiction Analysis
- Aspartimide Prevention : While recommends piperidine-DMF deprotection, highlights that prolonged base exposure increases side reactions. Resolution: Use kinetic control (shorter deprotection times) rather than thermodynamic conditions.
- Cyclization Methods : contradicts earlier assumptions about solid-phase efficiency, demonstrating superior results in solution-phase. This underscores the need for sequence-specific optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
